

# Drug-drug interactions of Flosequinan with other cardiovascular agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flosequinan*

Cat. No.: *B1672846*

[Get Quote](#)

## Technical Support Center: Flosequinan Drug-Drug Interactions

Welcome to the Technical Support Center for **Flosequinan**. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the drug-drug interactions of **flosequinan** with other cardiovascular agents.

Disclaimer: **Flosequinan** was withdrawn from the market due to an increased risk of mortality in patients with chronic heart failure.<sup>[1]</sup> This information is for research and informational purposes only and is not intended to guide clinical practice.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Flosequinan**?

**Flosequinan** is a quinolone derivative that acts as an arteriolar and venous vasodilator.<sup>[2]</sup> Its mechanism is thought to involve the modulation of intracellular calcium handling.<sup>[3]</sup> It also exhibits some positive inotropic effects, likely through the inhibition of phosphodiesterase III (PDE III), leading to increased cyclic AMP levels.

Q2: Has a pharmacokinetic interaction been observed between **Flosequinan** and Digoxin?

No statistically significant pharmacokinetic interaction was observed when **Flosequinan** and digoxin were co-administered to healthy volunteers. The pharmacokinetic parameters for **flosequinan**, its primary metabolite (BTS 53554), and digoxin remained largely unchanged.<sup>[4]</sup> However, it is worth noting that the confidence intervals for these findings were relatively wide.<sup>[4]</sup>

**Q3:** What are the pharmacodynamic effects of co-administering **Flosequinan** and Digoxin?

In a study with healthy volunteers, the concomitant administration of **flosequinan** and digoxin resulted in a significant 10% reduction in overall diastolic blood pressure compared to **flosequinan** alone.<sup>[4]</sup> There were no significant effects on systolic blood pressure or overall heart rate, although pre-dose heart rate was observed to increase by 6% during combined therapy compared to digoxin alone.<sup>[4]</sup>

**Q4:** Are there any known interactions between **Flosequinan** and diuretics (e.g., furosemide)?

While many clinical trials involving **flosequinan** included patients who were also taking diuretics, specific pharmacokinetic interaction studies are not readily available in the published literature.<sup>[5][6][7]</sup> However, a study in hypertensive patients whose blood pressure was not controlled by a beta-blocker and a diuretic alone showed that the addition of **flosequinan** significantly reduced both supine and erect systolic and diastolic blood pressure compared to placebo.<sup>[8]</sup>

**Q5:** What is the nature of the interaction between **Flosequinan** and ACE inhibitors (e.g., captopril, enalapril)?

Studies have evaluated the hemodynamic effects of adding **flosequinan** to ACE inhibitor therapy. In patients with severe heart failure already receiving captopril, the addition of **flosequinan** resulted in significant short-term and long-term reductions in mean arterial, right atrial, and left ventricular filling pressures, along with an increase in cardiac index.<sup>[6]</sup> A comparative study with enalapril in patients with chronic heart failure showed that both drugs had similar efficacy in improving exercise capacity and symptoms.<sup>[9]</sup>

**Q6:** Is there an interaction between **Flosequinan** and beta-blockers (e.g., propranolol)?

A study in healthy volunteers comparing the effects of **flosequinan** and propranolol during submaximal exercise found that exercise heart rates were 7% higher with **flosequinan** compared

to placebo.[10] In contrast, propranolol decreased exercise heart rate by 25%. [10] This suggests an opposing effect on heart rate during exercise.

**Q7: Has the interaction between **Flosequinan** and warfarin been studied?**

There is a lack of specific clinical or pharmacokinetic studies investigating the drug-drug interaction between **flosequinan** and warfarin. As **flosequinan** is a quinolone derivative, and some fluoroquinolone antibiotics are known to interact with warfarin by inhibiting its metabolism through the cytochrome P450 system, a potential for interaction exists.[3][11] However, without direct evidence, this remains a theoretical concern. Researchers should exercise caution and consider enhanced monitoring of coagulation parameters if co-administration is contemplated in a research setting.

**Q8: Why was **Flosequinan** withdrawn from the market?**

**Flosequinan** was withdrawn from the market after the Prospective Randomized **Flosequinan** Longevity Evaluation (PROFILE) trial was terminated early.[1] The trial showed a significant increase in mortality in patients with severe chronic heart failure receiving **flosequinan** (75 mg or 100 mg daily) compared to placebo.[1] An increased risk of disease progression, associated with drug-related increases in heart rate and neurohormonal activation, was also observed.[1]

## Troubleshooting Guide

| Observed Issue                                                                                   | Potential Cause                                                                                                                                                                                        | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                   |
|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected decrease in blood pressure during co-administration with other cardiovascular agents. | Additive or synergistic hypotensive effects.                                                                                                                                                           | <ul style="list-style-type: none"><li>- Review the dosing of all co-administered vasodilators, diuretics, and ACE inhibitors.-</li><li>In a research context, consider dose reduction or staggered administration.-</li><li>Monitor blood pressure closely after initiation or dose adjustment of any concomitant cardiovascular medication.</li></ul>                                  |
| Significant increase in heart rate.                                                              | Flosequinan is known to cause a modest increase in heart rate. This effect may be more pronounced when administered with other drugs that also increase heart rate or in the absence of beta-blockade. | <ul style="list-style-type: none"><li>- If clinically significant in an experimental setting, re-evaluate the experimental protocol.-</li><li>Consider the potential for opposing effects if co-administered with heart rate-lowering agents like beta-blockers.</li></ul>                                                                                                              |
| Altered anticoagulant effect when theoretically co-administered with warfarin.                   | Potential for metabolic inhibition of warfarin via CYP450 pathways by the quinolone structure of flosequinan.                                                                                          | <ul style="list-style-type: none"><li>- No clinical data exists. In a preclinical research setting, implement rigorous monitoring of prothrombin time (PT) and International Normalized Ratio (INR).-</li><li>Investigate the metabolic pathways of flosequinan and its potential for CYP450 enzyme inhibition <i>in vitro</i> before proceeding with <i>in vivo</i> studies.</li></ul> |
| Discrepancy in pharmacokinetic results in heart failure models compared to healthy models.       | Altered drug kinetics in the presence of heart failure, potentially due to changes in hepatic blood flow, can affect the metabolism and clearance                                                      | <ul style="list-style-type: none"><li>- Establish baseline pharmacokinetic profiles in the specific disease model being used.-</li><li>Be aware that the half-life of flosequinan and its</li></ul>                                                                                                                                                                                     |

of flosequinan and its active metabolite.[10] metabolite may be prolonged in heart failure, potentially leading to accumulation.[10]

## Data Presentation

Table 1: Pharmacokinetic Parameters of **Flosequinan** and Digoxin Co-administration in Healthy Volunteers[4]

| Parameter                | Flosequinan (Alone) | Flosequinan (with Digoxin) | Digoxin (Alone)    | Digoxin (with Flosequinan) |
|--------------------------|---------------------|----------------------------|--------------------|----------------------------|
| C <sub>max</sub> (ng/mL) | Data not specified  | Data not specified         | Data not specified | Data not specified         |
| AUC (ng·h/mL)            | Data not specified  | Data not specified         | Data not specified | Data not specified         |
| t <sub>1/2</sub> (h)     | Data not specified  | Data not specified         | Data not specified | Data not specified         |
| Statistical Significance | -                   | No significant difference  | -                  | No significant difference  |

Note: The study concluded no statistically significant differences were observed for any of the pharmacokinetic parameters for **flosequinan**, its major metabolite, or digoxin when administered alone or concomitantly.[4]

Table 2: Hemodynamic Effects of Adding **Flosequinan** to Captopril Therapy in Patients with Severe Heart Failure[6]

| Hemodynamic Parameter                                  | Baseline (on Captopril) | Short-term Flosequinan | Change      | p-value |
|--------------------------------------------------------|-------------------------|------------------------|-------------|---------|
| Mean Arterial Pressure (mmHg)                          | Data not specified      | Data not specified     | ↓ 6.4 ± 1.1 | < 0.001 |
| Right Atrial Pressure (mmHg)                           | Data not specified      | Data not specified     | ↓ 3.8 ± 0.5 | < 0.001 |
| Left Ventricular Filling Pressure (mmHg)               | Data not specified      | Data not specified     | ↓ 7.3 ± 0.7 | < 0.001 |
| Cardiac Index (L/min/m <sup>2</sup> )                  | Data not specified      | Data not specified     | ↑ 0.5 ± 0.1 | < 0.001 |
| Systemic Vascular Resistance (dyn·s·cm <sup>-5</sup> ) | Data not specified      | Data not specified     | ↓ 616 ± 105 | < 0.001 |
| Heart Rate (beats/min)                                 | Data not specified      | Data not specified     | ↑ 4 ± 1     | < 0.001 |

Table 3: Comparative Effects of **Flosequinan** and Propranolol on Exercise Heart Rate in Healthy Volunteers[10]

| Treatment   | Change in Exercise Heart Rate vs. Placebo | p-value |
|-------------|-------------------------------------------|---------|
| Flosequinan | ↑ 7% (+9.2 beats/min)                     | < 0.05  |
| Propranolol | ↓ 25% (-35 beats/min)                     | < 0.05  |

## Experimental Protocols

Protocol 1: **Flosequinan** and Digoxin Interaction Study[4]

- Study Design: A 4-day, open-label, lead-in phase followed by a 24-day open interaction phase in 12 healthy volunteers.
- Dosing Regimen:
  - **Flosequinan** Lead-in (Days 1-4): 100 mg **flosequinan** on day 1, followed by 50 mg daily for the next 3 days.
  - Digoxin Alone (Days 1-7 of interaction phase): 0.75 mg daily for the first 3 days, then 0.5 mg daily for the next 4 days to establish steady-state.
  - Combination Therapy (Days 8-22): 100 mg **flosequinan** on day 8, then 50 mg daily for the next 14 days, with 0.5 mg digoxin daily.
  - Digoxin Washout (Days 23-25): 0.5 mg digoxin daily.
- Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the pharmacokinetic parameters of **flosequinan**, its metabolite, and digoxin.
- Pharmacodynamic Assessments: Blood pressure and heart rate were monitored throughout the study.

#### Protocol 2: Addition of **Flosequinan** to Captopril Therapy Study[6]

- Study Population: 47 patients with severe heart failure already receiving captopril therapy.
- Study Design: Evaluation of short-term and long-term (8 weeks) hemodynamic effects.
- Hemodynamic Measurements: Right heart catheterization (Swan-Ganz) was used to measure mean arterial pressure, right atrial pressure, left ventricular filling pressure, cardiac index, and systemic vascular resistance.
- Data Collection: Measurements were taken at baseline (on captopril alone) and after short-term and long-term administration of **flosequinan**.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Flosequinan**'s dual mechanism of action.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a clinical trial assessing drug interactions.

[Click to download full resolution via product page](#)

Caption: Theoretical basis for a potential **Flosequinan**-Warfarin interaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug interactions with warfarin: what clinicians need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of concurrent administration of flosequinan and digoxin on the pharmacokinetics of each drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic vasodilator therapy with flosequinan in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can further benefit be achieved by adding flosequinan to patients with congestive heart failure who remain symptomatic on diuretic, digoxin, and an angiotensin converting enzyme inhibitor? Results of the flosequinan-ACE inhibitor trial (FACET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind, placebo-controlled study of the efficacy of flosequinan in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flosequinan as a third agent for the treatment of hypertension: a placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of flosequinan in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absence of an effect of levofloxacin on warfarin pharmacokinetics and anticoagulation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Drug-drug interactions of Flosequinan with other cardiovascular agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672846#drug-drug-interactions-of-flosequinan-with-other-cardiovascular-agents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)